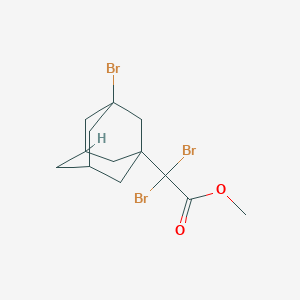![molecular formula C18H21ClF2N2O2 B5503993 8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)
8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro[4.5]decanone derivatives, including those similar to our compound of interest, involves various strategies aimed at incorporating functional groups that affect their biological and chemical properties. For instance, Caroon et al. (1981) described the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with modifications at the 8 position for screening as antihypertensive agents (Caroon et al., 1981). Additionally, compounds with structural similarities, emphasizing the versatility of the diazaspirodecanone core, have been synthesized for anticonvulsant (Madaiah et al., 2012) and antimicrobial activities (Thanusu et al., 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanones is characterized by a spiro configuration that combines a cyclohexane ring and a pyrrolidone ring, providing a rigid framework that influences its interaction with biological targets. Kagawa et al. (1994) studied the crystal growth and characterization of a new organic nonlinear optical material, indicating the importance of molecular structure in determining the material's physical properties (Kagawa et al., 1994).
Chemical Reactions and Properties
Diazaspiro[4.5]decanone derivatives engage in a variety of chemical reactions, leveraging their spirocyclic and functional groups for further modifications. The reactivity can be influenced by substituents on the phenyl ring or the diazaspiro[4.5]decanone core itself. This reactivity is essential for synthesizing compounds with targeted biological activities, as demonstrated by the synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents by Li et al. (2019) (Li et al., 2019).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decanones, such as solubility, melting point, and crystal structure, are crucial for their application in drug development and material science. These properties are determined by the compound's molecular structure and substituents. For example, the crystal structure and physical properties of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane were studied to evaluate its suitability for nonlinear optical devices (Kagawa et al., 1994).
科学的研究の応用
Environmental Fate and Degradation
Research on compounds like perfluoroalkyl and polyfluoroalkyl substances (PFASs) indicates a growing concern for their persistence and bioaccumulation in the environment. For instance, studies on microbial degradation of polyfluoroalkyl chemicals highlight the environmental persistence and the transformation of these compounds into perfluoroalkyl acids, which are of regulatory and health concern due to their toxicity profiles. The degradation pathways, half-lives, and defluorination potential of such compounds are crucial areas of study to understand their environmental fate and impacts (Liu & Mejia Avendaño, 2013).
Health Implications of Chlorinated and Fluorinated Compounds
The health effects of occupational exposure to chlorinated solvents, which may share some characteristics with the compound , have been extensively studied. These effects include central nervous system, reproductive, liver, and kidney toxicity, along with carcinogenicity. The complexity of assessing these health effects arises from factors like mixed occupational exposures and the challenge of establishing a clear exposure-response relationship (Ruder, 2006).
Environmental Occurrence and Remediation
The review of emerging organohalides, including replacements for older, more studied compounds, underscores the importance of monitoring and remediating environmental contaminants. The study of these compounds' occurrence, fate, and remediation techniques in aquatic environments reveals ongoing challenges in managing their impacts on ecosystems and human health (He et al., 2021).
特性
IUPAC Name |
8-[2-(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF2N2O2/c1-2-22-11-18(10-16(22)25)5-7-23(8-6-18)15(24)9-12-14(20)4-3-13(19)17(12)21/h3-4H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDACCHCOIKCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)CC3=C(C=CC(=C3F)Cl)F)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)


![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)

![4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)
![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)
![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)
![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)
![ethyl (6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5503978.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)
![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)